molecular formula C17H13ClO3 B11835384 6-Chloro-2-(4-methoxyphenyl)-7-methyl-4H-1-benzopyran-4-one CAS No. 88952-86-7

6-Chloro-2-(4-methoxyphenyl)-7-methyl-4H-1-benzopyran-4-one

Cat. No.: B11835384
CAS No.: 88952-86-7
M. Wt: 300.7 g/mol
InChI Key: DZPHHBIZDFFXPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(4-methoxyphenyl)-7-methyl-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-methoxyphenyl)-7-methyl-4H-1-benzopyran-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the desired flavonoid structure. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Catalysts: To enhance reaction rates

    Purification: Techniques such as recrystallization or chromatography to obtain high-purity products

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-methoxyphenyl)-7-methyl-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinones or other oxidized derivatives

    Reduction: Formation of dihydro derivatives

    Substitution: Halogenation, nitration, or sulfonation at specific positions on the aromatic ring

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents

    Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives with altered biological activities.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules

    Biology: Investigated for its antioxidant and anti-inflammatory properties

    Medicine: Potential therapeutic agent for conditions like cancer and cardiovascular diseases

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism by which 6-Chloro-2-(4-methoxyphenyl)-7-methyl-4H-1-benzopyran-4-one exerts its effects involves interaction with various molecular targets and pathways:

    Antioxidant Activity: Scavenging of free radicals and inhibition of oxidative stress

    Anti-inflammatory Activity: Inhibition of pro-inflammatory enzymes and cytokines

    Anticancer Activity: Induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-(4-hydroxyphenyl)-7-methyl-4H-1-benzopyran-4-one
  • 6-Chloro-2-(4-methoxyphenyl)-7-ethyl-4H-1-benzopyran-4-one
  • 6-Bromo-2-(4-methoxyphenyl)-7-methyl-4H-1-benzopyran-4-one

Uniqueness

6-Chloro-2-(4-methoxyphenyl)-7-methyl-4H-1-benzopyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methoxy groups enhances its reactivity and potential therapeutic applications compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

88952-86-7

Molecular Formula

C17H13ClO3

Molecular Weight

300.7 g/mol

IUPAC Name

6-chloro-2-(4-methoxyphenyl)-7-methylchromen-4-one

InChI

InChI=1S/C17H13ClO3/c1-10-7-17-13(8-14(10)18)15(19)9-16(21-17)11-3-5-12(20-2)6-4-11/h3-9H,1-2H3

InChI Key

DZPHHBIZDFFXPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.